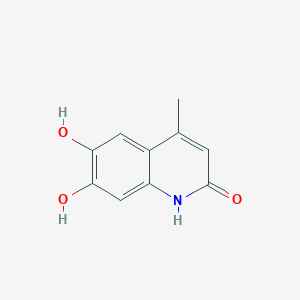

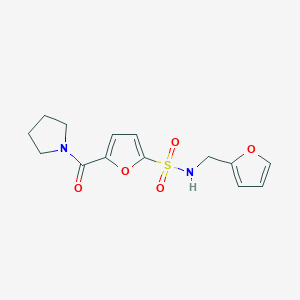

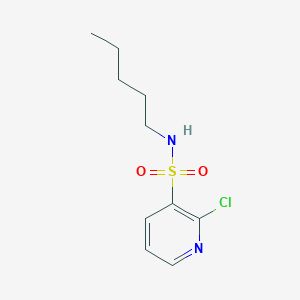

![molecular formula C14H13BrN4O2S B2536910 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile CAS No. 2415551-97-0](/img/structure/B2536910.png)

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Modification and Synthesis

- Chemical Modification for Antibacterial Activity : Chemical modifications of sulfazecin, including 2-azetidinone derivatives, have been explored to enhance antibacterial activity. The introduction of various substituents, notably the carbamoyloxymethyl group, has shown promising effects on antibacterial efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa (Sendai et al., 1985).

- Synthesis Starting from Epoxysuccinic Acid : Efficient synthetic pathways have been developed for 2-azetidinone derivatives, showcasing potent antibacterial activity against Gram-negative bacteria, using (2R, 3R)-epoxysuccinic acid as a starting material (Sendai et al., 1985).

Reactivity and Transformation

- Solvent-Controlled Transformation : The reactivity of 2-bromomethyl-2-methylaziridines, which are structurally similar to the compound , demonstrates solvent-dependent behavior, enabling selective formation of functionalized aziridines or azetidines (Stankovic et al., 2012).

- 4-Endo-Trig Cyclization Processes : The use of bis(collidine)bromine(I) hexafluorophosphate as a reagent in methylene chloride leads to the diastereospecific formation of 2-oxetanones and 2-azetidinones, highlighting a novel approach for synthesizing these compounds (Homsi & Rousseau, 1999).

Biological and Pharmacological Potency

- Antibacterial and Antimicrobial Activities : Substituted azetidinones, including those similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties, showing significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

- Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, displaying promising results in cytotoxic and inhibition assays (Rahmouni et al., 2016).

Herbicide Resistance

- Herbicide Resistance in Transgenic Plants : A gene encoding a specific nitrilase, which converts bromoxynil (a compound similar to the one ) to a metabolite, has been cloned and expressed in transgenic tobacco plants, conferring resistance to high levels of bromoxynil, a photosynthetic inhibitor (Stalker et al., 1988).

Mécanisme D'action

Target of Action

The compound contains a pyrazole ring, which is a common structural motif in many pharmaceutical drugs such as celecoxib (a non-steroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug). These drugs act by binding to specific enzymes or receptors in the body, thereby altering their activity .

Mode of Action

For example, celecoxib acts by inhibiting the enzyme cyclooxygenase-2, thereby reducing the production of prostaglandins (compounds involved in inflammation) .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Drugs with a pyrazole ring often interact with pathways involving the enzymes or receptors they bind to .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as an enzyme inhibitor, it could lead to decreased production of certain biochemicals, potentially alleviating symptoms of disease .

Propriétés

IUPAC Name |

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4O2S/c15-13-6-17-18(10-13)7-11-8-19(9-11)22(20,21)14-4-2-1-3-12(14)5-16/h1-4,6,10-11H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSZNQAAQNXKBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)CN3C=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

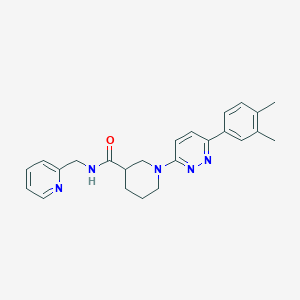

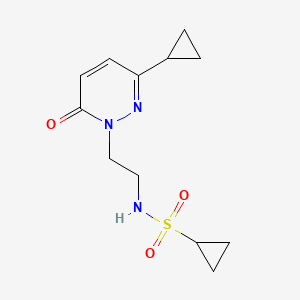

![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)

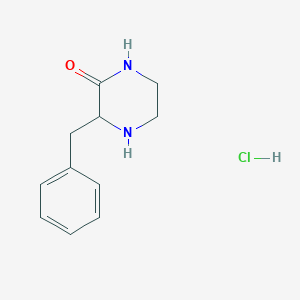

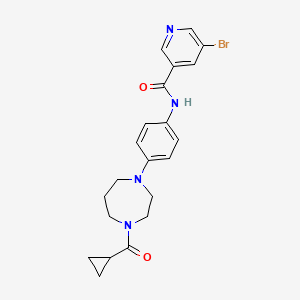

![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)

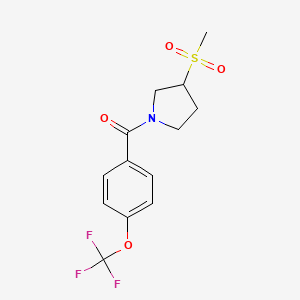

![(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536831.png)

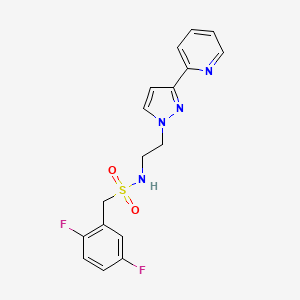

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536841.png)